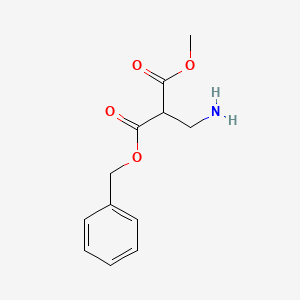
3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate is an organic compound with a complex structure that includes benzyl, methyl, and aminomethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate typically involves multiple steps. One common method includes the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction . This reaction is often carried out under mild conditions using sodium ethoxide in ethanol as the base and solvent, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH^-) and halides (Cl^-, Br^-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl and methyl groups can interact with hydrophobic regions of proteins, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
Aminomethyl propanol: An organic compound with similar aminomethyl functionality.
Benzyl alcohol: Shares the benzyl group but lacks the aminomethyl and propanedioate moieties.
Methyl propanoate: Contains the methyl and propanedioate groups but lacks the benzyl and aminomethyl functionalities.
Uniqueness
3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate is unique due to its combination of benzyl, methyl, and aminomethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
3-O-benzyl 1-O-methyl 2-(aminomethyl)propanedioate |
InChI |
InChI=1S/C12H15NO4/c1-16-11(14)10(7-13)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3 |
Clave InChI |
RNSUZOFHEPEHOF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CN)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate](/img/structure/B13873359.png)
![[4-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B13873368.png)





![(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine](/img/structure/B13873400.png)

![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)




